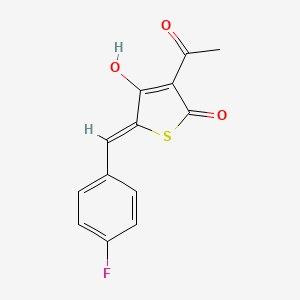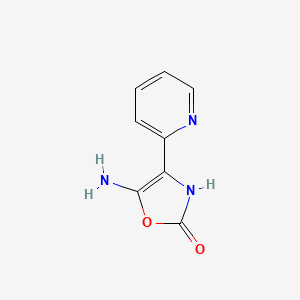![molecular formula C14H16N4O4 B12833369 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of a nitrile oxide with a nitrile compound under basic conditions.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the oxadiazole ring through a series of condensation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Introduction of the Methylamino Group: This step involves the alkylation of an amine with a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the oxadiazole ring, potentially leading to open-chain derivatives.
Substitution: Substituted carboxamide derivatives.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in the study of biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-aminoethyl)-1,2,4-oxadiazole-5-carboxamide
- N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(dimethylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N4O4 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N4O4/c1-15-5-4-12-17-14(22-18-12)13(19)16-7-9-2-3-10-11(6-9)21-8-20-10/h2-3,6,15H,4-5,7-8H2,1H3,(H,16,19) |
InChI Key |
CHOUSRKHZQVEJB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NOC(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)




![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)

![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)
![2-(Piperazin-1-ylmethyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12833364.png)

